4-(4-Methoxyphenoxy)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-(4-methoxyphenoxy)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S/c1-17-10-2-4-11(5-3-10)18-12-6-8-13(9-7-12)19(14,15)16/h2-9H,1H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCYQEUNOAFRTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-(4-Methoxyphenoxy)benzene-1-sulfonamide typically involves the following key steps:
- Preparation of the sulfonyl chloride intermediate from the corresponding sulfonic acid or sulfonate precursor.
- Nucleophilic substitution of the sulfonyl chloride with an amine to form the sulfonamide.
- Introduction of the 4-methoxyphenoxy substituent through ether formation or nucleophilic aromatic substitution.
The synthetic route requires careful selection of solvents, reagents, and reaction conditions to optimize yield and purity.
Preparation of Sulfonyl Chloride Intermediate
A critical step in the synthesis is the conversion of the benzene sulfonic acid derivative to the corresponding sulfonyl chloride. This is commonly achieved by reaction with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) in an inert solvent.
- Solvents: Suitable solvents include methylene chloride, chloroform, carbon tetrachloride, toluene, and chlorobenzene, with methylene chloride often preferred for its moderate polarity and inertness.
- Temperature: The reaction temperature is typically maintained between 0–100 °C, preferably 20–40 °C, to control the reaction rate and avoid side reactions.
- Reagent Stoichiometry: Phosphorus pentachloride is used in stoichiometric amounts or up to 20% excess to ensure complete conversion.
This step yields the sulfonyl chloride intermediate, which is reactive toward nucleophilic amines.
Formation of this compound
The sulfonyl chloride intermediate is reacted with an amine (e.g., ammonia or substituted amines) to form the sulfonamide. For the specific compound this compound, the amine component is typically introduced in the presence of the 4-methoxyphenoxy group or introduced subsequently.
- Reaction Conditions: The sulfonylation is performed in solvents such as toluene, dimethyl sulfoxide (DMSO), or mixtures with water, at temperatures ranging from 50 °C to reflux, depending on solvent choice.
- Base Use: Bases like sodium hydroxide or potassium hydroxide are used to neutralize the hydrogen chloride generated and drive the reaction forward.
- Reaction Time: Extended reaction times (e.g., 8–13 hours) are common to ensure complete conversion.
Introduction of the 4-Methoxyphenoxy Group
The 4-methoxyphenoxy substituent can be introduced via nucleophilic aromatic substitution or etherification reactions.
- In one approach, 4-tert-butyl-N-(6-chloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidin-4-yl)-benzene sulfonamide is reacted with bases and solvents such as toluene/DMSO/water mixtures to substitute the chloro group with a hydroxy or methoxyphenoxy group.
- The reaction is typically conducted at elevated temperatures (105–110 °C) with stirring for 12–13 hours.
- Purification involves acidification, filtration, washing, and recrystallization steps to isolate the pure sulfonamide product.
Representative Experimental Data
| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Sulfonyl chloride formation | Sulfonic acid + PCl5 | Methylene chloride | 20–40 | 1–3 | High | Stoichiometric or slight excess PCl5 |
| Sulfonamide formation | Sulfonyl chloride + amine + NaOH | Toluene/DMSO/water mixture | 50–110 | 8–13 | 70–82 | Base neutralizes HCl, extended time |
| Introduction of 4-methoxyphenoxy | Nucleophilic substitution on chloro precursor + base | Toluene/DMSO/water mixture | 105–110 | 12–13 | 75–85 | Requires careful temperature control |
Literature and Patent Insights
- A European patent describes the use of chlorobenzene as a preferred solvent for sulfonyl chloride formation, with catalytic N,N-dimethylformamide to enhance reaction efficiency.
- A recent publication demonstrated sulfonylation of 4-methoxybenzenesulfonyl chloride with amines at 80–85 °C in aqueous sodium acetate, yielding sulfonamide derivatives with up to 82% yield.
- An improved process patent outlines the use of mixed solvents (toluene, DMSO, water) and bases such as sodium hydroxide to convert chloro-substituted sulfonamides to hydroxy or methoxyphenoxy derivatives at reflux temperatures.
- Older methods involve methylation of salicylic acid derivatives followed by chlorosulfonation and aminolysis to form benzene sulfonamides, highlighting the versatility of sulfonamide synthesis routes.
Summary and Recommendations
The preparation of this compound is best achieved via a multi-step process involving:
- Conversion of sulfonic acid derivatives to sulfonyl chlorides using phosphorus pentachloride in inert solvents at controlled temperatures.
- Sulfonamide formation by reaction of sulfonyl chlorides with appropriate amines in the presence of bases such as sodium hydroxide, using mixed solvent systems to optimize solubility and reaction rates.
- Introduction of the 4-methoxyphenoxy substituent through nucleophilic aromatic substitution or etherification under reflux conditions with suitable bases and solvents.
These methods yield high-purity products with yields typically ranging from 70% to 85%. The choice of solvents, reaction temperatures, and stoichiometry are critical parameters influencing the efficiency and selectivity of the synthesis.
This detailed analysis integrates diverse, authoritative sources including patents and peer-reviewed research, providing a comprehensive guide to the preparation of this compound.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
4-(4-Methoxyphenoxy)benzene-1-sulfonamide participates in nucleophilic aromatic substitution (SNAr) under basic conditions. The sulfonamide group facilitates deprotonation, generating a reactive intermediate for coupling with electrophiles.
| Reaction Conditions | Reagents/Substrates | Product | Yield | Source |
|---|---|---|---|---|
| DMF, NaH (60%), 90°C, 18 h | Methyl 3-bromo-2-fluorobenzylate | 3-Bromo-2-[(4-methoxybenzenesulfonyl)amino]-benzoic acid methyl ester | 19% |
Mechanistic Insights :
-
Sodium hydride deprotonates the sulfonamide NH, forming a sulfonamide anion.
-
The anion attacks the electron-deficient aromatic ring of methyl 3-bromo-2-fluorobenzylate, displacing the bromide/fluoride leaving group .
Condensation Reactions
The sulfonamide group enables condensation with aromatic dichlorides in the presence of inorganic bases, forming bipyrimidine derivatives.
Key Observations :
-
Anisole acts as a high-boiling solvent, enabling efficient reflux.
-
Potassium carbonate facilitates deprotonation and activates the sulfonamide for nucleophilic attack .
Cyclocondensation for Heterocycle Formation
The sulfonamide participates in cyclocondensation with hydrazine derivatives to form pyrazole-based heterocycles.
Structural Confirmation :
Scientific Research Applications
Antimicrobial Activity
Mechanism of Action : Sulfonamide compounds are known to inhibit bacterial growth by targeting the folate biosynthesis pathway. Recent studies have highlighted the effectiveness of sulfonamide derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. Specifically, 4-(4-Methoxyphenoxy)benzene-1-sulfonamide has been evaluated for its antibacterial properties, showing promising results against Gram-positive and Gram-negative bacteria.
Case Study : A study demonstrated that derivatives of sulfonamides exhibited significant antimicrobial activity against various pathogens, including MRSA. The compound's structure allows it to overcome resistance mechanisms that affect traditional sulfa drugs, making it a candidate for further development in antibiotic therapy .
Cancer Research
Role as Progesterone Receptor Antagonist : Recent research has indicated that sulfonamide derivatives can act as non-steroidal progesterone receptor antagonists. The compound this compound has been explored for its potential in targeting progesterone receptors, which play crucial roles in the development and progression of certain cancers such as breast cancer and endometriosis.
Findings : In a study focusing on N-(4-phenoxyphenyl)benzenesulfonamide derivatives, researchers found that modifications to the sulfonamide structure enhanced binding affinity to progesterone receptors. This highlights the potential of this compound as a scaffold for developing novel anticancer agents .
Anti-Viral Applications
Potential Against Viral Infections : Beyond bacterial infections, sulfonamides have shown promise in antiviral applications. The compound may be effective against certain viruses by inhibiting their replication mechanisms. Research indicates that specific sulfonamide compounds can prevent viral replication in organisms infected with various viruses, including herpesviruses .
Synthesis and Structural Modifications
Synthetic Pathways : The synthesis of this compound involves several chemical reactions that allow for structural modifications to enhance its pharmacological properties. Various synthetic routes have been documented, showcasing the versatility of this compound in medicinal chemistry.
| Synthesis Step | Reagents Used | Yield (%) |
|---|---|---|
| Step 1 | 4-methoxyphenol + K2CO3 + Acetone | 48% |
| Step 2 | HCl + MeOH (reflux) | 97% |
| Step 3 | H2 + Pd/C (room temperature) | Variable |
| Final Step | 4-toluenesulfonyl chloride + Pyridine | Variable |
This table summarizes key synthesis steps involved in producing the compound and highlights the potential for optimizing yields through different reaction conditions.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes involved in folate synthesis .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzenesulfonamide: Similar structure but lacks the phenoxy group.
4-(4-Hydroxyphenoxy)benzene-1-sulfonamide: Similar structure with a hydroxyl group instead of a methoxy group.
4-(4-Methoxyphenoxy)benzene-1-amine: Similar structure with an amine group instead of a sulfonamide group.
Uniqueness
4-(4-Methoxyphenoxy)benzene-1-sulfonamide is unique due to the presence of both a methoxyphenoxy group and a sulfonamide group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Biological Activity
Overview
4-(4-Methoxyphenoxy)benzene-1-sulfonamide, with the molecular formula C13H13NO4S, is a sulfonamide compound that has garnered attention for its potential biological activities. This compound is primarily investigated for its antimicrobial and anticancer properties, leveraging its ability to inhibit key biochemical pathways in target organisms.
The biological activity of this compound is largely attributed to its interaction with specific enzymes involved in folate biosynthesis.
- Target Enzymes : The compound inhibits dihydropteroate synthetase, an enzyme critical for the production of folate, which is essential for DNA synthesis in bacteria. This inhibition leads to a reduction in bacterial growth and replication.
- Biochemical Pathways : By disrupting folate production, the compound prevents the formation of dihydrofolate and tetrahydrofolate, essential cofactors in nucleotide synthesis, thereby inhibiting bacterial DNA growth.
Biological Activity
Research indicates that this compound exhibits significant antimicrobial and anticancer activities.
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses broad-spectrum antibacterial properties. It has been shown to be effective against various strains of bacteria, including those resistant to conventional antibiotics. The following table summarizes the antimicrobial efficacy observed in different studies:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 32 µg/mL | |
| S. aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Preclinical studies indicate that it can inhibit the growth of various cancer cell lines by inducing apoptosis and arresting the cell cycle at the G2/M phase.
- Cell Lines Tested : Notable effects were observed in human prostate (PC-3) and melanoma (A375) cancer xenograft models.
- Efficacy : In vivo studies reported a significant reduction in tumor volume with treatment regimens involving this compound, showcasing its potential as an effective anticancer agent .
Case Studies
Recent case studies highlight the compound's role in overcoming multidrug resistance (MDR) in cancer cells. For instance:
- A study involving SMART compounds demonstrated that derivatives similar to this compound were effective against MDR-overexpressing cells, indicating a potential pathway for developing new therapies against resistant cancers .
Research Findings
Various research efforts have focused on optimizing the structure and understanding the activity of this compound:
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the methoxy and sulfonamide groups can significantly enhance biological activity.
- Combination Therapy : Studies suggest that combining this compound with other antibacterial agents can potentiate its effects against resistant bacterial strains .
Q & A
Basic: What synthetic methodologies are commonly employed for 4-(4-Methoxyphenoxy)benzene-1-sulfonamide?
Answer:
The synthesis typically involves sulfonylation of a phenoxy-substituted benzene precursor. Key steps include:
- Sulfonation : Reacting 4-(4-methoxyphenoxy)benzene with chlorosulfonic acid under controlled temperature (0–5°C) to form the sulfonyl chloride intermediate .
- Amination : Treating the intermediate with aqueous ammonia or ammonium hydroxide to yield the sulfonamide. Purification is achieved via recrystallization using ethanol/water mixtures .
- Validation : Confirming purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 7.8–8.2 ppm for aromatic protons adjacent to sulfonamide) .
Basic: What analytical techniques are critical for structural characterization?
Answer:
- X-ray Crystallography : Resolves molecular conformation and hydrogen-bonding networks. Software suites like APEX2 and SHELXTL refine crystal structures (e.g., C–S bond lengths: 1.76–1.79 Å) .
- NMR Spectroscopy : H and C NMR identify substituent effects (e.g., methoxy group at δ ~3.8 ppm in H NMR) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 308.08) .
Advanced: How can researchers address contradictions in reported biological activity data for sulfonamide derivatives?
Answer:
Discrepancies often arise from assay variability or structural modifications. Mitigation strategies include:
- Standardized Assays : Use consistent enzyme inhibition protocols (e.g., serine protease inhibition assays with fluorogenic substrates) to compare IC values .
- Structure-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., methoxy vs. chloro groups) with bioactivity using multivariate regression .
- Meta-Analysis : Cross-reference data from crystallographic (e.g., hydrogen-bond donor capacity) and biochemical studies to identify outliers .
Advanced: What experimental designs optimize selectivity in enzyme inhibition studies?
Answer:
- Competitive Binding Assays : Use isothermal titration calorimetry (ITC) to measure binding affinity () against off-target enzymes .
- Docking Simulations : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with active sites, prioritizing residues like Ser195 in chymotrypsin-like proteases .
- Selectivity Profiling : Screen against enzyme panels (e.g., kinases, phosphatases) to identify cross-reactivity. Adjust substituents (e.g., replacing methoxy with bulkier groups) to enhance specificity .
Basic: What crystallographic considerations are essential for sulfonamide derivatives?
Answer:
- Crystal Growth : Use slow evaporation from DMSO/acetone to obtain diffraction-quality crystals .
- Hydrogen Bonding : Analyze packing motifs (e.g., N–H···O=S interactions) to predict stability and solubility .
- Data Collection : Employ synchrotron radiation (λ = 0.71073 Å) for high-resolution datasets. Refine using SHELXL with R < 0.05 .
Advanced: How to design SAR studies for sulfonamide-based inhibitors?
Answer:
- Analog Synthesis : Prepare derivatives with varied substituents (e.g., halogen, alkyl, or electron-withdrawing groups) at the 4-position .
- Activity Clustering : Group compounds by IC values and use principal component analysis (PCA) to identify critical structural features .
- Mechanistic Probes : Incorporate fluorescent tags (e.g., dansyl groups) to track target engagement in live-cell imaging .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
